molecular formula C9H15N3O2 B13437140 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol

Cat. No.: B13437140
M. Wt: 197.23 g/mol
InChI Key: UETRTSDOGCAOCH-UHFFFAOYSA-N
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Description

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol is a heterocyclic compound featuring an oxadiazole ring and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol typically involves the formation of the oxadiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of isopropyl hydrazine with an appropriate nitrile to form the oxadiazole ring. This intermediate is then reacted with azetidin-3-ol under suitable conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
  • 2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride

Uniqueness

1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol is unique due to the presence of both the oxadiazole and azetidine rings, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-ol

InChI

InChI=1S/C9H15N3O2/c1-6(2)9-10-8(14-11-9)5-12-3-7(13)4-12/h6-7,13H,3-5H2,1-2H3

InChI Key

UETRTSDOGCAOCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CC(C2)O

Origin of Product

United States

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